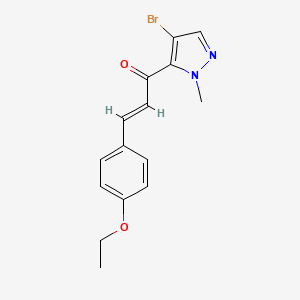![molecular formula C16H19NO4S2 B5348404 N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide](/img/structure/B5348404.png)
N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide, also known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC) enzymes. HDACs play an important role in regulating gene expression by removing acetyl groups from histone proteins, which can lead to chromatin condensation and transcriptional repression. MS-275 has been studied extensively for its potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide exerts its anti-cancer effects by inhibiting the activity of HDAC enzymes, which can lead to the re-expression of silenced tumor suppressor genes and the downregulation of oncogenes. This can result in cell cycle arrest, apoptosis, and inhibition of tumor growth.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, and to reduce inflammation in models of inflammatory bowel disease. This compound has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide is its selectivity for HDAC enzymes, which can reduce off-target effects and toxicity. However, one limitation is its relatively short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide. One area of interest is its potential use in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of interest is its potential use in the treatment of other diseases, such as neurodegenerative disorders or viral infections. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Synthesemethoden
N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide can be synthesized using a multi-step process involving the reaction of 4-methylsulfonylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)-p-toluenesulfonamide to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of a wide range of cancer cell lines in vitro, including breast, lung, prostate, and colon cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to sensitize cancer cells to other anti-cancer agents.
Eigenschaften
IUPAC Name |
N-[1-(4-methylsulfonylphenyl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-3-16(13-9-11-14(12-10-13)22(2,18)19)17-23(20,21)15-7-5-4-6-8-15/h4-12,16-17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMOMIWGIPOOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)S(=O)(=O)C)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(2-chlorobenzyl)-4-morpholinyl]carbonyl}-6-isopropyl-1-methyl-2(1H)-pyridinone](/img/structure/B5348325.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5348330.png)
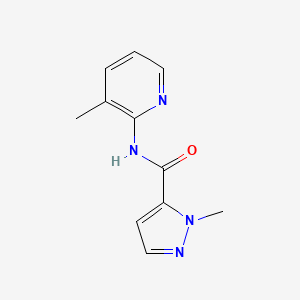
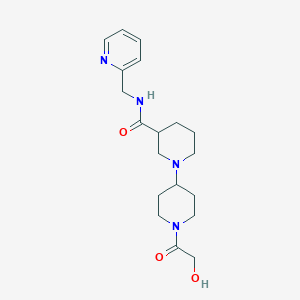
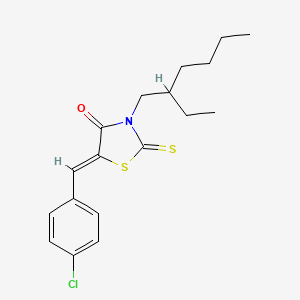
![2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile](/img/structure/B5348359.png)
![N-(2-[4-(diethylamino)phenyl]-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-3-methylbenzamide](/img/structure/B5348369.png)
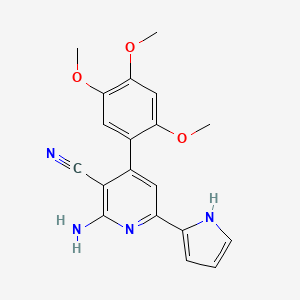
![ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5348390.png)
![6-[2-(4-sec-butoxy-3-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5348402.png)
![N-methyl-2-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]acetamide](/img/structure/B5348413.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5348415.png)
![5-methyl-4-[(4-phenyl-1-piperazinyl)sulfonyl]-3-isoxazolamine](/img/structure/B5348425.png)
